molecular formula C15H16BF2NO2 B14014486 6,8-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline

6,8-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline

Cat. No.: B14014486
M. Wt: 291.10 g/mol
InChI Key: LSNLKSSOWMFAOD-UHFFFAOYSA-N
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Description

6,8-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is a compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of fluorine atoms in the quinoline ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline typically involves a multi-step process. One common method includes the borylation of a fluorinated quinoline precursor using a boron reagent such as bis(pinacolato)diboron under palladium catalysis. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The fluorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 6,8-Difluoroquinoline-4-boronic acid.

    Reduction: 6,8-Difluoro-1,2,3,4-tetrahydroquinoline.

    Substitution: 6,8-Difluoro-4-substituted quinoline derivatives.

Scientific Research Applications

6,8-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its targets by increasing its lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Compared to similar compounds, 6,8-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline stands out due to its dual fluorination on the quinoline ring, which enhances its chemical stability and biological activity. This makes it particularly valuable in applications requiring high specificity and stability, such as in medicinal chemistry and advanced material synthesis.

Properties

Molecular Formula

C15H16BF2NO2

Molecular Weight

291.10 g/mol

IUPAC Name

6,8-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C15H16BF2NO2/c1-14(2)15(3,4)21-16(20-14)11-5-6-19-13-10(11)7-9(17)8-12(13)18/h5-8H,1-4H3

InChI Key

LSNLKSSOWMFAOD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=C(C3=NC=C2)F)F

Origin of Product

United States

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